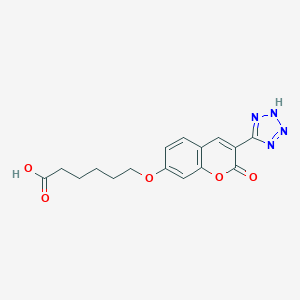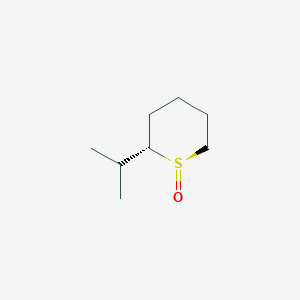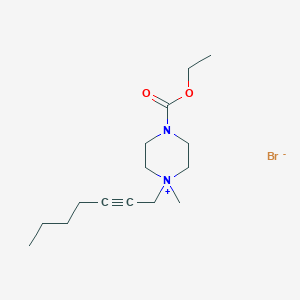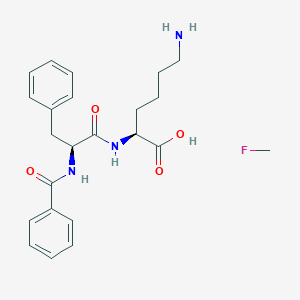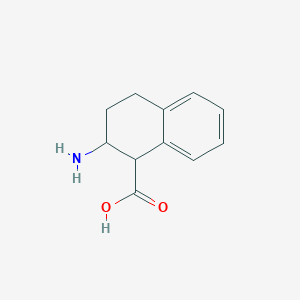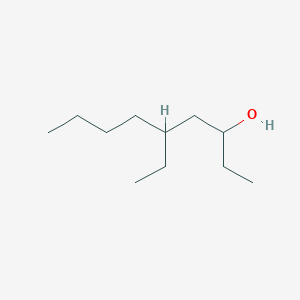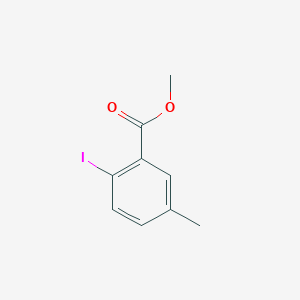![molecular formula C19H25BrN8O13P2 B010261 [(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate CAS No. 104576-80-9](/img/structure/B10261.png)
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) is a synthetic polymer composed of alternating units of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) typically involves the polymerization of monomeric units of 2-aminodeoxyadenylate and 5-bromodeoxyuridylate. The reaction conditions often require the use of specific catalysts and solvents to facilitate the polymerization process. The exact conditions, such as temperature, pressure, and reaction time, can vary depending on the desired molecular weight and properties of the final polymer.
Industrial Production Methods
In an industrial setting, the production of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) may involve large-scale polymerization reactors. These reactors are designed to maintain precise control over reaction conditions to ensure consistent quality and yield of the polymer. The process may also include purification steps to remove any unreacted monomers or by-products.
Chemical Reactions Analysis
Types of Reactions
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer, potentially altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups, resulting in modified polymers with enhanced properties.
Scientific Research Applications
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) has a wide range of applications in scientific research:
Chemistry: The polymer’s unique structure makes it a valuable material for studying polymerization mechanisms and developing new synthetic methodologies.
Biology: In biological research, the polymer can be used as a model system for studying nucleic acid interactions and as a tool for gene delivery.
Medicine: The polymer’s potential for drug delivery and its ability to interact with biological molecules make it a promising candidate for therapeutic applications.
Industry: In industrial applications, the polymer can be used in the development of advanced materials with specific properties, such as enhanced strength or conductivity.
Mechanism of Action
The mechanism by which poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) exerts its effects involves its interaction with various molecular targets. The polymer can bind to nucleic acids, proteins, and other biomolecules, influencing their structure and function. The pathways involved in these interactions depend on the specific application and the molecular targets of interest.
Comparison with Similar Compounds
Poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) can be compared with other similar compounds, such as:
Poly(adenylate-uridylate): This polymer lacks the amino and bromo substituents, resulting in different properties and reactivity.
Poly(2-aminodeoxyadenylate-uridylate): This polymer contains the amino group but lacks the bromo substituent, leading to variations in its interactions and applications.
Poly(adenylate-5-bromodeoxyuridylate):
The uniqueness of poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) lies in its combination of amino and bromo substituents, which confer distinct properties and reactivity compared to other similar polymers.
Properties
CAS No. |
104576-80-9 |
|---|---|
Molecular Formula |
C19H25BrN8O13P2 |
Molecular Weight |
715.3 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25BrN8O13P2/c20-7-3-27(19(31)26-17(7)30)12-1-8(29)10(39-12)4-38-43(35,36)41-9-2-13(40-11(9)5-37-42(32,33)34)28-6-23-14-15(21)24-18(22)25-16(14)28/h3,6,8-13,29H,1-2,4-5H2,(H,35,36)(H,26,30,31)(H2,32,33,34)(H4,21,22,24,25)/t8-,9-,10+,11+,12+,13+/m0/s1 |
InChI Key |
CVMVPEWQQYHVAR-LSUSWQKBSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=C(N=C54)N)N)O |
Key on ui other cas no. |
104576-80-9 |
Synonyms |
PADA-5-BDU poly(2-aminodeoxyadenylate-5-bromodeoxyuridylate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



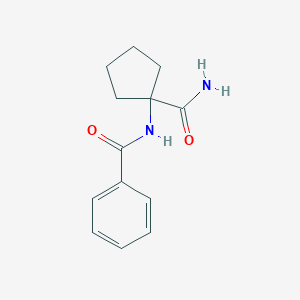
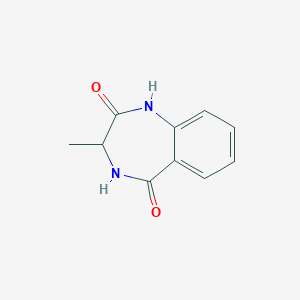
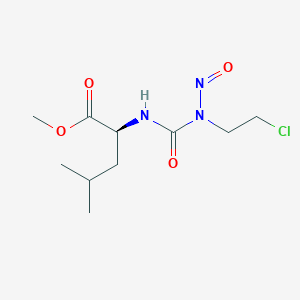
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
